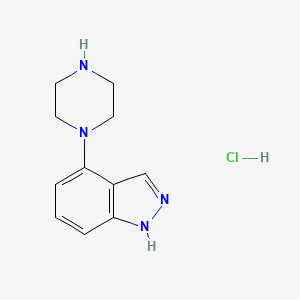

4-(Piperazin-1-yl)-1H-indazole hydrochloride

Description

Properties

IUPAC Name |

4-piperazin-1-yl-1H-indazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4.ClH/c1-2-10-9(8-13-14-10)11(3-1)15-6-4-12-5-7-15;/h1-3,8,12H,4-7H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLWMLIJTOSPHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2C=NN3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Halogenated Indazole Precursors : 4-Chloro-1H-indazole or 4-bromo-1H-indazole reacts with piperazine in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA).

-

Base Selection : Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is used to deprotonate piperazine, enhancing its nucleophilicity.

-

Temperature and Duration : Reactions are typically conducted at 80–100°C for 12–24 hours, achieving yields of 65–85%.

Table 1: Representative Nucleophilic Substitution Conditions

Limitations and Byproducts

-

Competitive N1-Alkylation : The indazole N1 position may undergo unintended alkylation, requiring protective groups like tetrahydro-2H-pyran-2-yl (THP) to suppress side reactions.

-

Piperazine Dimerization : Excess piperazine can lead to dimeric byproducts, necessitating stoichiometric control.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-mediated coupling reactions offer regioselective alternatives for constructing the piperazine-indazole bond, particularly when halogenated precursors are inaccessible.

Suzuki-Miyaura Coupling

Table 2: Suzuki-Miyaura Coupling Parameters

| Boronated Indazole | Aryl Halide | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bpin-1H-indazole | 1-Bromo-piperazine | Pd(dppf)Cl₂ | Dioxane/H₂O | 88 |

| 4-Boc-1H-indazole | 1-Iodo-piperazine | Pd(PPh₃)₄ | THF/H₂O | 75 |

Buchwald-Hartwig Amination

-

Direct C–N Bond Formation : Palladium catalysts (e.g., Pd₂(dba)₃) enable coupling between 4-chloro-1H-indazole and piperazine under ligand-assisted conditions.

-

Ligand Systems : Xantphos or BINAP ligands enhance catalytic efficiency, reducing reaction times to 6–8 hours.

Reductive Amination Strategies

For substrates with ketone or aldehyde functionalities, reductive amination provides a route to introduce the piperazine moiety.

Ketone Intermediate Reduction

Table 3: Reductive Amination Parameters

| Ketone Precursor | Amine | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Oxo-1H-indazole | Piperazine | NaBH₃CN | EtOH | 68 |

| 4-Formyl-1H-indazole | Piperazine | NaBH₄ | MeOH | 72 |

Purification and Isolation

Post-synthetic purification is critical for obtaining pharmaceutical-grade this compound.

Chromatographic Techniques

Recrystallization

-

Solvent Systems : Ethanol/water (3:1) or acetonitrile/ethyl acetate mixtures yield crystalline hydrochloride salts with high thermal stability.

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization for cost-efficiency and safety:

-

Continuous Flow Reactors : Minimize reaction times and improve heat dissipation for exothermic steps like Pd-catalyzed couplings.

-

Green Chemistry Principles : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Analytical Characterization

Rigorous characterization ensures structural fidelity and purity:

Chemical Reactions Analysis

Types of Reactions: 4-(Piperazin-1-yl)-1H-indazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions are common, where different groups can replace the hydrogen atoms on the piperazine or indazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The piperazine moiety is widely recognized for its ability to enhance pharmacokinetic properties and improve the efficacy of therapeutic agents. The incorporation of the piperazine ring in indazole derivatives, such as 4-(piperazin-1-yl)-1H-indazole hydrochloride, has been linked to various biological activities, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the potential of indazole derivatives as anticancer agents. For instance, a series of thiouracil derivatives containing piperazine were synthesized and screened for their ability to induce cell death in breast cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxic effects, suggesting a promising avenue for further development of piperazine-containing drugs targeting cancer cells .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5a | 18 | PARP1 inhibition |

| 5e | 18 | PARP1 inhibition |

These findings underscore the potential of this compound as a lead compound for developing novel anticancer therapies.

Neuropharmacology

Indazole derivatives have also been investigated for their effects on neurotransmitter systems. Research has shown that compounds based on indazole and piperazine scaffolds can act as multi-target ligands for dopamine and serotonin receptors, which are critical in treating psychiatric disorders such as schizophrenia . This dual-targeting approach may enhance therapeutic outcomes by addressing multiple pathways involved in these conditions.

Anti-Virulence Agents

A novel application of this compound is its role in developing anti-virulence agents. Recent studies have focused on synthesizing indazole–quinolone hybrids that exhibit anti-quorum sensing (QS) properties against pathogenic bacteria such as Pseudomonas aeruginosa. These compounds have shown promise in inhibiting biofilm formation and reducing virulence factors, thereby offering a new strategy for combating bacterial infections without exerting selective pressure for resistance .

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperazine-containing indazoles has been extensively studied to optimize their biological activities. Variations in substituents on the indazole ring or modifications to the piperazine linker can significantly influence the pharmacological profile of these compounds. For example, specific substitutions have been linked to enhanced binding affinity and selectivity towards target receptors .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups to modulate its activity. The versatility of synthetic approaches enables the generation of a library of derivatives that can be screened for desired biological activities.

Synthetic Pathways

Common synthetic methods include:

- Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques to link piperazine with indazole precursors.

- Functionalization : Modifying the indazole core through electrophilic substitutions to enhance solubility and receptor interaction.

Mechanism of Action

The mechanism by which 4-(Piperazin-1-yl)-1H-indazole hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary, but they often include binding to specific sites on the target molecules, altering their activity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on formula; exact values may vary.

Key Observations:

Structural Complexity :

- The target compound has a minimalistic design compared to Nemiralisib Hydrochloride (), which incorporates an oxazole linker and indole group, likely enhancing target specificity but increasing molecular weight .

- The compound from features multiple bulky groups (e.g., chloro, methoxy, imidazolylmethyl), which may influence solubility and bioavailability .

Piperazine-Containing Compounds with Diverse Cores

Table 2: Comparison with Non-Indazole Piperazine Derivatives

*Approximations based on structural descriptors.

Key Observations:

Purity and Analytical Data: Compounds in exhibit high purity (97–100%) and variable retention times in LC/MS, reflecting differences in hydrophobicity .

Functional Group Impact :

- Levocetirizine () shares a piperazine group but is optimized for antihistamine activity via diphenylmethane and ethoxyacetic acid moieties, highlighting how piperazine’s role varies across therapeutic classes .

Biological Activity

4-(Piperazin-1-yl)-1H-indazole hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research. This compound combines an indazole ring with a piperazine moiety, enhancing its biological activity and solubility properties. This article delves into the biological activities of this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₁H₁₄N₄

- Molecular Weight : 202.26 g/mol

- Structure : The compound features a five-membered indazole ring fused to a six-membered piperazine ring, contributing to its unique pharmacological properties.

Anticancer Activity

Research indicates that 4-(Piperazin-1-yl)-1H-indazole exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation in various cell lines.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

The IC₅₀ values for these compounds indicate their potency against cancer cells. For instance, derivatives have shown IC₅₀ values as low as 18 μM , demonstrating significant inhibitory effects on cell viability and proliferation .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 4-(Piperazin-1-yl)-1H-indazole | MCF-7 | 18 |

| 4-(Piperazin-1-yl)-1H-indazole | HCT116 | Not specified |

The mechanism by which 4-(Piperazin-1-yl)-1H-indazole exerts its anticancer effects involves interaction with key cellular pathways:

- PARP Inhibition : The compound has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition leads to increased DNA damage in cancer cells, enhancing the efficacy of existing chemotherapeutic agents .

Antimicrobial Activity

In addition to its anticancer properties, studies suggest that 4-(Piperazin-1-yl)-1H-indazole derivatives exhibit antimicrobial activity against various bacteria and fungi.

| Microorganism | Activity Observed |

|---|---|

| Aspergillus niger | Moderate |

| Helminthosporium oryzae | Moderate |

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure of 4-(Piperazin-1-yl)-1H-indazole can be modified to enhance its biological activity. Research suggests that introducing different functional groups can lead to derivatives with improved potency and selectivity for specific biological targets.

Case Study: Derivatives Evaluation

A study evaluated several derivatives of 4-(Piperazin-1-yl)-1H-indazole, focusing on their binding affinity to various kinases:

| Derivative | Kinase Target | IC₅₀ (nM) |

|---|---|---|

| Compound A | Protein Kinase C | 15.0 |

| Compound B | Cyclin-dependent Kinases (CDKs) | Not specified |

These results indicate that modifications to the piperazine substituent significantly impact the compound's efficacy against specific kinases involved in cancer progression .

Q & A

Basic: What are the standard synthetic routes for 4-(Piperazin-1-yl)-1H-indazole hydrochloride, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves coupling piperazine with indazole derivatives. A common approach is nucleophilic substitution using 1H-indazole-4-yl chloride and piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃ . Key intermediates (e.g., 4-chloro-1H-indazole) are characterized via LC-MS (to confirm molecular weight) and ¹H/¹³C NMR (to verify substitution patterns). For example, highlights the use of NMR to confirm aromatic proton environments in similar piperazine-indazole hybrids .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

Optimization involves:

- Catalyst screening : Transition metals (e.g., Pd/C) may enhance coupling efficiency.

- Solvent selection : Polar solvents (DMF, NMP) improve solubility, while toluene reduces byproducts via azeotropic distillation .

- Temperature control : Lower temperatures (40–60°C) reduce decomposition, as seen in for analogous piperazine derivatives .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) removes impurities. notes similar strategies for Trazodone-related impurities .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular formula (e.g., C₁₁H₁₄ClN₅) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., indazole C7-H vs. piperazine CH₂) and quaternary carbons. provides NMR shifts for structurally related compounds .

- HPLC-PDA : Validates purity (>95%) and detects polar impurities .

Advanced: How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

Piperazine’s tertiary amine is pH-sensitive. Stability studies in buffers (pH 1–12) reveal:

- Acidic conditions (pH <3) : Protonation of piperazine prevents hydrolysis, enhancing stability.

- Neutral/alkaline conditions (pH >7) : Degradation via N-dealkylation or indazole ring oxidation, as observed in for similar hydrochlorides .

Recommendation : Store lyophilized at -20°C and prepare solutions in 0.1M HCl (pH 2) for short-term use.

Basic: What receptor targets are associated with 4-(Piperazin-1-yl)-1H-indazole derivatives, and how are binding affinities measured?

Methodological Answer:

Piperazine-indazole hybrids often target serotonin (5-HT) and dopamine receptors due to structural mimicry. Binding assays include:

- Radioligand displacement : Use [³H]-spiperone for D₂/D₃ receptors or [³H]-8-OH-DPAT for 5-HT₁A .

- IC₅₀ determination : Competitive binding curves generated via scintillation counting. details fluorometric assays for 5-HT₂A antagonism .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

Contradictions arise from assay variability. Mitigation strategies:

- Standardize protocols : Use identical cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions.

- Control for stereochemistry : Chiral impurities (e.g., ’s levocetirizine) skew results .

- Validate with orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP accumulation). resolved Y₂ receptor antagonist discrepancies using in vivo electrophysiology .

Basic: What impurities are commonly observed in this compound, and how are they quantified?

Methodological Answer:

Typical impurities:

- Des-chloro analogs : From incomplete substitution (detected via LC-MS).

- Oxidation products : Indazole N-oxides (monitored by HPLC at 254 nm) .

- Residual solvents : DMF or DMSO (quantified via GC-MS). ’s impurity profiling for Trazodone provides a template .

Advanced: How can computational modeling predict the selectivity of 4-(Piperazin-1-yl)-1H-indazole derivatives for kinase vs. GPCR targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., Aurora kinases) vs. GPCR transmembrane domains .

- Pharmacophore mapping : Align piperazine’s amine with GPCR hinge regions (e.g., 5-HT₁A) and indazole with kinase hydrophobic pockets. ’s aryl-topology analysis demonstrates selectivity tuning .

Basic: What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

Methodological Answer:

- Rodent models : Sprague-Dawley rats for plasma half-life (t₁/₂) and tissue distribution.

- Dosing : IV (1 mg/kg) and oral (10 mg/kg) with LC-MS/MS quantification .

- Metabolite profiling : Bile-duct cannulated rats identify glucuronide conjugates. ’s MEN16132 study exemplifies this approach .

Advanced: How do structural modifications (e.g., halogen substitution) influence metabolic stability and CYP450 interactions?

Methodological Answer:

- Halogenation : Chlorine at indazole C5 reduces CYP3A4-mediated oxidation (see ’s trifluoromethyl derivatives) .

- Piperazine N-alkylation : Methyl groups decrease hERG binding but increase metabolic clearance.

- In vitro assays : Use human liver microsomes + NADPH to measure intrinsic clearance. ’s tiaramide analogs highlight CYP2D6 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.